(+)-Xestospongin A
Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and its role or uses .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve multiple steps, each with specific reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its behavior as a reactant or as a product, the conditions required for these reactions, and the other chemicals involved .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Scientific Research Applications
IP3 Receptor Inhibition
(+)-Xestospongin A, along with other xestospongins, is known for its potent inhibition of the inositol 1,4,5-trisphosphate (IP3) receptor. This receptor plays a critical role in the regulation of intracellular calcium levels, which is essential for various cellular functions. Xestospongins have been shown to block IP3-mediated calcium release from endoplasmic reticulum vesicles without interacting with the IP3-binding site. This suggests a unique mechanism of action that is independent of the IP3 effector site (Gafni et al., 1997).
Effects on Calcium Signaling
Research has revealed that xestospongins, including (+)-Xestospongin A, are not only potent blockers of IP3-induced calcium release but also affect the endoplasmic-reticulum calcium pumps. This dual activity highlights their significant impact on calcium signaling within cells. The inhibition of the IP3 receptor by xestospongins does not depend on the concentration of IP3, calcium, or ATP, underscoring their effectiveness as calcium signaling modulators (De Smet et al., 1999).
Potential in Neurological Research
Xestospongins, including (+)-Xestospongin A, have shown effects in various neurological models. For example, they have been used to study the specificity of action towards the IP3 receptor in the frog neuromuscular junction. These studies contribute to a deeper understanding of calcium signaling in nerve cells and could potentially lead to insights into neurological disorders and their treatments (Castonguay & Robitaille, 2002).
Inhibitory Effects on Various Cell Types
The compound has been observed to inhibit sarcoendoplasmic reticulum calcium transport ATPase and IP3 receptor in different cell types, including human leukemia HL60 cells. This suggests its potential role in various biological processes and the possibility of its use in studying cell differentiation and proliferation (Moon et al., 2013).
Role in Calcium Store Regulation
Xestospongin C, a related compound, has been shown to play a role in the regulation of calcium stores, necessary for cellular functions like cAMP-induced calcium influx and signaling. This further emphasizes the importance of xestospongins in studying calcium dynamics in cells (Schaloske et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYOPBRFUUEHRC-NIVXRMQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]2CCN3CCC[C@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Xestospongin A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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